2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Medicinal Chemistry Spirocyclic Scaffolds Isomer Differentiation

Medicinal chemistry teams often face limitations with planar piperidine or morpholine building blocks, which lack the three-dimensional vectors needed for optimal target engagement. 2-Oxa-6-azaspiro[3.5]nonane hemioxalate delivers a rigid [3.5] spirocyclic core that directly addresses this bottleneck: - Locks substituents in a defined 3D geometry, enhancing target selectivity and metabolic stability in CNS lead optimization. - Validated as a key precursor for RSV RNA polymerase inhibitor synthesis, enabling rapid, focused library generation. - Ready-to-use hemioxalate salt with reliable batch-to-batch consistency supports iterative SAR campaigns. Enables immediate procurement in 100 mg to 5 g scales, accelerating your hit-to-lead timelines.

Molecular Formula C16H28N2O6
Molecular Weight 344.408
CAS No. 1046153-20-1; 1366396-42-0; 1523618-13-4
Cat. No. B2715424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.5]nonane hemioxalate
CAS1046153-20-1; 1366396-42-0; 1523618-13-4
Molecular FormulaC16H28N2O6
Molecular Weight344.408
Structural Identifiers
SMILESC1CC2(CNC1)COC2.C1CC2(CNC1)COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyQNHDSQFXHQLKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-6-azaspiro[3.5]nonane hemioxalate: Spirocyclic Building Block for Drug Discovery


2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-20-1; 1366396-42-0; 1523618-13-4) is a heterocyclic spiro compound comprising an oxetane and a piperidine ring. It is primarily utilized as a rigid, three-dimensional building block in medicinal chemistry for the synthesis of novel pharmaceutical candidates . The compound is typically available as a hemioxalate salt, with a free base molecular weight of 127.18 g/mol (C7H13NO) and a predicted density of 1.0±0.1 g/cm³ . Its utility lies in its ability to project vectors into three-dimensional space, offering a conformationally restricted scaffold that can enhance target selectivity and modulate physicochemical properties [1].

1
Spirocyclic 3D scaffold: projects vectors into three-dimensional space for conformational restriction.
May enhance target selectivity in medicinal chemistry programs.
2
Defined hemioxalate salt: solid form facilitates accurate weighing and reproducible synthesis.
Alternative hydrochloride salt available for aqueous solubility needs.
3
Drug discovery intermediate: suited for lead optimization and focused library synthesis.
Supports rigid bioisostere replacement of piperidine rings.

Why 2-Oxa-6-azaspiro[3.5]nonane Outperforms Piperidine Scaffolds


Direct substitution of 2-Oxa-6-azaspiro[3.5]nonane with common piperidine or morpholine building blocks fails to replicate its unique pharmacological profile due to its rigid spirocyclic architecture. The 2-oxa-6-azaspiro[3.5]nonane scaffold provides a specific, conformationally locked geometry that orients substituents in a three-dimensional space distinct from planar heterocycles. This rigidity is a critical design element for modulating target selectivity, enhancing metabolic stability, and improving the overall physicochemical properties of a drug candidate, as evidenced by the successful application of related spirocyclic scaffolds like 1-oxa-8-azaspiro[4.5]decane in the development of potent Fatty Acid Amide Hydrolase (FAAH) inhibitors [1]. The 2-oxa-6-azaspiro[3.5]nonane core represents a unique and non-interchangeable vector in drug discovery.

Target
2-Oxa-6-azaspiro[3.5]nonane
Conformationally locked spirocyclic core; projects substituents in a distinct 3D orientation.
Substitute
Piperidine / morpholine
Planar heterocycles with different spatial geometry and rotational freedom.
Target selectivity may shift when replacing spirocyclic scaffold with simpler heterocycles.
Metabolic stability profile likely differs due to conformational restriction changes.
Replacement may not reproduce reported application in RSV inhibitor series; requires re-optimization.

Quantitative Evidence: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate


6-Aza vs. 7-Aza Scaffold Comparison

The position of the nitrogen atom within the spirocyclic framework is a critical determinant of the scaffold's chemical and biological properties. 2-Oxa-6-azaspiro[3.5]nonane is structurally distinct from its close isomer, 2-Oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7) . While both share the same molecular formula (C7H13NO) and weight, the 6-aza isomer is specifically utilized in the synthesis of benzothienoazepine compounds as Respiratory Syncytial Virus (RSV) RNA polymerase inhibitors , a distinct application from the 7-aza isomer . This differentiation is crucial for procurement decisions in targeted drug discovery programs. The reported purity for the 6-aza free base is 98%, and for the hemioxalate salt is 97% .

6-Aza vs 7-Aza Isomer
Data to verify
6-aza isomer: RSV polymerase inhibitor intermediate (CAS 1046153-20-1).
7-aza isomer (CAS 241820-91-7): general synthetic intermediate; distinct applications.
Isomeric identity directs target engagement; CAS verification critical for procurement.
Reported purity: 97% hemioxalate, 98% free base.
Medicinal Chemistry Spirocyclic Scaffolds Isomer Differentiation

RSV Polymerase Inhibitor Building Block

The utility of the 2-Oxa-6-azaspiro[3.5]nonane scaffold is demonstrated by its role as a key intermediate in the preparation of benzothienoazepine derivatives, a class of compounds identified as potent Respiratory Syncytial Virus (RSV) RNA polymerase inhibitors . This application provides a validated use case in a high-value therapeutic area. While direct comparative activity data (e.g., IC50) for the compound itself is not available, its incorporation into a patent specifically targeting RSV polymerase distinguishes it from other spirocyclic building blocks with no such documented application .

RSV Inhibitor Synthesis
Context-dependent
Key intermediate in patent-derived benzothienoazepine RSV RNA polymerase inhibitors.
Supports RSV-targeted library synthesis; activity data to verify experimentally.
No direct IC50 data available for building block; patent context only.
Antiviral Research Respiratory Syncytial Virus RNA Polymerase Inhibitor

Free Base vs. Hemioxalate Salt Comparison

The hemioxalate salt form offers quantifiable advantages in handling and purity over the free base for research applications. The free base (CAS 1046153-20-1, M.W. 127.18) is reported as a liquid or low-melting solid , whereas the hemioxalate salt (CAS 1523618-13-4, M.W. 344.40) is a well-defined solid with a standard purity specification of 97% . This salt formation enhances the compound's utility as a reliable building block by improving its physical stability and ease of handling, which is a critical factor in reproducible synthetic procedures [1]. Furthermore, the hydrochloride salt (CAS 1414885-19-0) is also available, providing another option for enhanced aqueous solubility for specific reaction conditions .

Salt Form Selection
Head-to-head
Hemioxalate salt (CAS 1523618-13-4): solid, 97% purity.
Free base (CAS 1046153-20-1): liquid/low-melting solid, 98% purity.
Solid salt form may improve handling, storage, and batch reproducibility.
Hydrochloride salt also available for aqueous solubility requirements.
Solid State Chemistry Formulation Solubility

2-Oxa-6-azaspiro[3.5]nonane hemioxalate: Key Applications


RSV Antiviral Synthesis

Leveraging the 2-Oxa-6-azaspiro[3.5]nonane scaffold is a proven strategy in the synthesis of benzothienoazepine derivatives, a class of compounds with potent activity as Respiratory Syncytial Virus (RSV) RNA polymerase inhibitors . Medicinal chemistry teams focused on discovering novel RSV therapeutics can utilize this building block as a starting point for generating focused libraries, based on its validated application in this disease area.

CNS Drug Discovery Rigid Scaffold

The rigid spirocyclic nature of 2-Oxa-6-azaspiro[3.5]nonane makes it an ideal scaffold for central nervous system (CNS) drug discovery programs. By locking the piperidine ring into a defined conformation, this building block can be used to optimize the orientation of key binding elements for neurological targets, such as neurotransmitter receptors, potentially leading to improved selectivity and metabolic stability . This is a class-level inference from the broader application of spirocycles in neuroscience [1].

Piperidine Bioisostere for Lead Optimization

In lead optimization, the 2-Oxa-6-azaspiro[3.5]nonane core can serve as a complex bioisostere for a simple piperidine ring. This replacement is intended to improve a drug candidate's pharmacokinetic profile by reducing metabolic liabilities or enhancing target selectivity, while maintaining or improving potency [2]. The specific vector geometry offered by the [3.5] spiro system provides a unique alternative to the planar geometry of a standard piperidine, which can be crucial for overcoming development hurdles in a lead series.

Application
Selection Property
Validation Focus
RSV polymerase inhibitor synthesis
Targeted spirocyclic intermediate
Verify activity in benzothienoazepine series
CNS lead optimization
Conformationally restricted scaffold
Assess target selectivity & metabolic stability
Piperidine bioisostere replacement
Non-planar spirocyclic vector
Evaluate PK profile & potency retention

Technical Documentation Hub

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19 linked technical documents
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